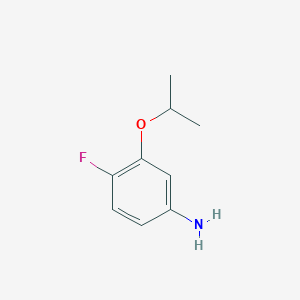
4-氟-3-(丙-2-氧基)苯胺
描述
4-Fluoro-3-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a propan-2-yloxy group at the 3-position
科学研究应用
4-Fluoro-3-(propan-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用机制
Target of Action
It is known that fluoroanilines, in general, are used as precursors to various potential applications . They are common building blocks in medicinal chemistry and related fields .
Mode of Action
Fluoroanilines are known to interact with their targets through the fluorine atom, which can form strong bonds with other atoms and influence the electronic properties of the molecule .
Biochemical Pathways
Fluoroanilines are often involved in the synthesis of various compounds, suggesting they may participate in a variety of biochemical pathways .
Result of Action
As a fluoroaniline derivative, it may share some of the properties of other fluoroanilines, which are used in the synthesis of various compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(propan-2-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-fluoronitrobenzene, undergoes a nucleophilic substitution with isopropanol in the presence of a base such as potassium carbonate to form 4-fluoro-3-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield 4-Fluoro-3-(propan-2-yloxy)aniline.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-3-(propan-2-yloxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-Fluoro-3-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group in the intermediate synthesis step to form the aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 4-Fluoro-3-(propan-2-yloxy)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Fluoroaniline: Lacks the propan-2-yloxy group, making it less soluble and potentially less bioactive.
3-(Propan-2-yloxy)aniline: Lacks the fluoro group, which may reduce its binding affinity to certain targets.
4-Chloro-3-(propan-2-yloxy)aniline: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Uniqueness
4-Fluoro-3-(propan-2-yloxy)aniline is unique due to the presence of both the fluoro and propan-2-yloxy groups, which confer specific chemical and physical properties. The fluoro group can enhance binding affinity and stability, while the propan-2-yloxy group can improve solubility and membrane permeability, making it a valuable compound in various applications.
属性
IUPAC Name |
4-fluoro-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWMDMFJXMGNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


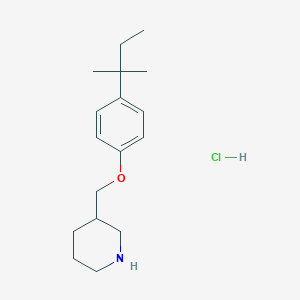
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)
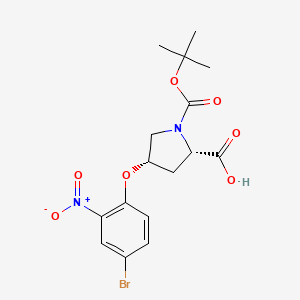
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
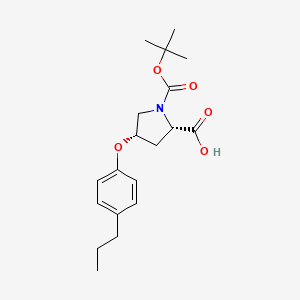
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
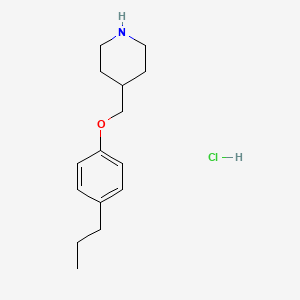
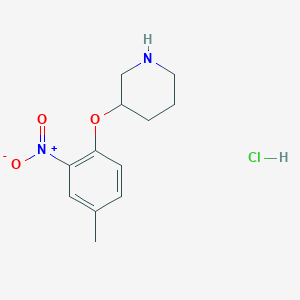
![3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397712.png)
![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
